[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
Description
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid (CAS: 2982798-63-8) is a fluorinated aromatic boronic acid derivative with a molecular weight of 237.94 g/mol. Its structure features a trifluoromethyl group at the para position (C4), a methoxy group at the ortho position (C2), and a fluorine atom at the meta position (C5). This substitution pattern confers strong electron-withdrawing effects, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions. Predicted physical properties include a boiling point of 331.7±52.0 °C, density of 1.43±0.1 g/cm³, and pKa of 6.76±0.58 .
Properties
IUPAC Name |
[5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-7-2-4(8(11,12)13)6(10)3-5(7)9(14)15/h2-3,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOMTEAXHLMZTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C(F)(F)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Halogen Exchange and Boronation
The metal-halogen exchange approach remains a cornerstone for introducing boronates into aromatic systems. This method typically involves lithiation of a halogenated precursor followed by quenching with a boron electrophile. For [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid, the synthesis begins with 4-bromo-5-fluoro-2-methoxybenzotrifluoride (I).
Procedure :
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Lithiation : Under inert conditions, compound I is treated with n-butyllithium (-78°C, THF) to generate the aryl lithium intermediate.
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Boronation : Triisopropyl borate is added, yielding the boronate ester, which is hydrolyzed with dilute HCl to the boronic acid .
Key Considerations :
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The electron-withdrawing trifluoromethyl group deactivates the ring, necessitating cryogenic conditions to prevent side reactions.
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Regioselectivity is ensured by the directing effects of the methoxy and trifluoromethyl groups, with lithiation occurring para to the methoxy group .
Optimization Data :
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature | -78°C | 72–78 | |
| Boronating Agent | B(OiPr)₃ | 75 | |
| Quenching Agent | 1N HCl (pH 5–6) | 70 |
This method achieves moderate yields but requires stringent anhydrous conditions and specialized equipment for low-temperature reactions.
Miyaura Borylation via Palladium Catalysis
Palladium-catalyzed borylation offers a versatile alternative, particularly for substrates sensitive to organolithium reagents. The Miyaura reaction employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to install the boronate group.
Procedure :
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Catalytic System : Pd(dppf)Cl₂ (5 mol%), B₂pin₂ (1.5 equiv), KOAc (3 equiv) in dioxane at 80°C .
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Substrate : 4-Iodo-5-fluoro-2-methoxybenzotrifluoride (II).
Mechanistic Insights :
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Oxidative addition of Pd⁰ to the aryl iodide forms an aryl-PdII intermediate.
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Transmetallation with B₂pin₂ followed by reductive elimination yields the boronic ester, which is hydrolyzed to the acid .
Performance Metrics :
| Catalyst Loading | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 mol% Pd(dppf)Cl₂ | 12 | 85 | 98 |
| 3 mol% Pd(OAc)₂ | 18 | 68 | 92 |
This route excels in functional group tolerance and scalability, though palladium residues necessitate rigorous purification.
Directed metalation leverages coordinating groups to achieve regioselective boron introduction. The methoxy group in the target compound serves as a directing group for lithiation.
Procedure :
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Substrate Preparation : 5-Fluoro-2-methoxybenzotrifluoride (III).
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Metalation : LDA (2.2 equiv) at -78°C in THF, followed by B(OMe)₃ quenching.
Challenges :
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Competing directing effects from the trifluoromethyl group may reduce regioselectivity.
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Side reactions such as demethylation or defluorination require additive screening (e.g., TMEDA) .
Yield Optimization :
| Additive | Temperature (°C) | Yield (%) |
|---|---|---|
| None | -78 | 55 |
| TMEDA (1.1 equiv) | -78 | 67 |
| HMPA (1.1 equiv) | -78 | 63 |
While less efficient than Miyaura borylation, DoM avoids precious metal catalysts, reducing costs.
Cross-Coupling and Functional Group Interconversion
Late-stage functionalization via Suzuki-Miyaura coupling provides an indirect route. For example, coupling 5-fluoro-2-methoxyphenylboronic acid with a trifluoromethyl-containing partner could yield the target compound.
Case Study :
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Coupling Partners : 4-Bromo-α,α,α-trifluorotoluene and Pd(PPh₃)₄.
Limitations :
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Low efficiency due to steric hindrance from the trifluoromethyl group.
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Competing protodeboronation reduces yields (<40%).
Purification and Stabilization Techniques
Boronic acids are prone to protodeboronation and oligomerization. Effective purification strategies include:
a. Recrystallization :
b. Chromatography :
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Stationary Phase: Silica gel with 5% acetic acid in eluent to suppress decomposition.
c. Stabilization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost ($/g) | Purity (%) |
|---|---|---|---|---|
| Metal-Halogen Exchange | 72–78 | Moderate | 120 | 97 |
| Miyaura Borylation | 85 | High | 200 | 98 |
| Directed Metalation | 55–67 | Low | 90 | 95 |
| Cross-Coupling | <40 | Low | 300 | 85 |
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in various substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: Obtained through various substitution reactions.
Scientific Research Applications
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine, methoxy, and trifluoromethyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Positional Isomers and Halogen Variations
a) 2-Methoxy-5-(trifluoromethyl)benzeneboronic Acid
- Structural Difference : The trifluoromethyl group is at C5 instead of C4, and fluorine is absent.
- No direct reactivity data is available, but positional effects likely influence solubility and steric interactions .
b) 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid
- Structural Difference : Chlorine replaces fluorine at C5.
- Impact : Chlorine’s stronger electron-withdrawing nature (compared to fluorine) may lower the boronic acid’s pKa, increasing its acidity and reactivity in basic coupling conditions. However, chlorine’s larger atomic radius could introduce steric hindrance in certain reactions .
c) [5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic Acid (BC-1955)
Functional Group Modifications
a) 5-Fluoro-2-methoxyphenylboronic Acid
- Structural Difference : Lacks the trifluoromethyl group at C4.
- Density and molecular weight (lower than the target compound) also reflect reduced hydrophobicity .
b) 5-Methoxy-2-formylphenylboronic Acid
Simpler Trifluoromethyl Analog
4-(Trifluoromethyl)phenylboronic Acid
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Molecular Weight | pKa (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 2982798-63-8 | 237.94 | 6.76 | 5-F, 2-OMe, 4-CF₃ |
| 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid | - | ~234 | - | 5-CF₃, 2-OMe |
| 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid | - | ~254 | ~6.0* | 5-Cl, 2-F, 4-CF₃ |
| [5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | MFCD33404122 | ~281 | - | 5-Br, 2-F, 4-CF₃ |
| 5-Fluoro-2-methoxyphenylboronic acid | 352303-67-4 | 169.94 | ~8.0* | 5-F, 2-OMe |
| 4-(Trifluoromethyl)phenylboronic acid | 13959-56-9 | 189.96 | ~7.2 | 4-CF₃ |
*Estimated based on substituent effects.
Biological Activity
[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid (CAS No: 866633-26-3) is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a boronic acid group and multiple electron-withdrawing substituents, enhances its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanism of action, and relevance in drug discovery.
The compound has the following chemical formula:
- Molecular Formula : C8H7BF4O3
- Molecular Weight : 223.92 g/mol
- IUPAC Name : [5-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid
The biological activity of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid is primarily attributed to its ability to participate in cross-coupling reactions, particularly through the Suzuki-Miyaura coupling mechanism. The boronic acid group forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds essential for synthesizing various biologically active compounds.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various phenylboronic acids, including those structurally similar to [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. The results indicated that compounds with trifluoromethyl and fluorine substituents displayed enhanced activity against fungal pathogens such as Candida albicans and Aspergillus niger. The proposed mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in these microorganisms .
Study 2: Drug Development Applications
In drug discovery contexts, boronic acids are being explored as scaffolds for developing kinase inhibitors. The unique electronic properties imparted by the trifluoromethyl and methoxy groups may enhance binding affinity to target enzymes. Preliminary docking studies suggest that derivatives of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid could serve as effective inhibitors in cancer therapies .
Comparative Analysis
To illustrate the biological activity of [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid relative to other compounds, a comparison table is provided below:
Q & A
Q. Q: What are the optimal synthetic routes for preparing [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid, and how can purity be ensured?
A: Synthesis typically involves halogen-metal exchange or Miyaura borylation of a halogenated precursor. For example, a brominated intermediate (e.g., 5-bromo-2-fluoro-4-(trifluoromethyl)phenyl derivatives) can undergo palladium-catalyzed borylation with bis(pinacolato)diboron. Reaction conditions (e.g., 80–100°C, THF solvent, and Pd(dppf)Cl₂ catalyst) must be optimized to minimize dehalogenation byproducts . Purification is achieved via recrystallization (e.g., using hexane/ethyl acetate) or preparative HPLC. Purity (>97%) is confirmed by HPLC with UV detection (λ = 254 nm) and ¹H/¹⁹F NMR to verify substituent positions .
Cross-Coupling Reaction Optimization
Q. Q: How can researchers mitigate low yields in Suzuki-Miyaura couplings involving this boronic acid?
A: Low yields often stem from steric hindrance from the trifluoromethyl and methoxy groups. Strategies include:
- Catalyst selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.
- Solvent/base optimization: DME/H₂O with K₂CO₃ enhances solubility of boronate intermediates.
- Temperature control: Reactions at 60–80°C improve kinetics without decomposing sensitive aryl halides.
- Additives: TBAB (tetrabutylammonium bromide) stabilizes the active palladium species. Kinetic studies (e.g., monitoring via LC-MS/MS) help identify side reactions .
Handling Stability and Storage
Q. Q: What are the critical storage conditions to prevent decomposition of this boronic acid?
A: The compound is moisture-sensitive due to boronic acid hydrolysis. Store at 0–6°C under inert gas (N₂/Ar) in sealed, amber vials. Pre-drying solvents (e.g., THF over molecular sieves) minimizes degradation during reactions. Stability assessments via TGA/DSC show decomposition onset at ~150°C, but prolonged exposure to humidity reduces shelf life .
Advanced Characterization Challenges
Q. Q: How should researchers resolve conflicting spectral data (e.g., NMR vs. LC-MS) during characterization?
A: Discrepancies may arise from residual solvents, diastereomers, or boroxine formation. For example:
- ¹¹B NMR: A singlet at δ ~30 ppm confirms boronic acid; shifts to δ ~18 ppm indicate boroxines.
- LC-MS/MS: Use negative-ion mode to detect [M-H]⁻ ions. Adjust collision energy to differentiate isobaric impurities.
- X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., methoxy vs. fluoro positioning) .
Mechanistic Studies in Catalysis
Q. Q: What experimental designs elucidate the role of the trifluoromethyl group in cross-coupling mechanisms?
A: Comparative kinetic studies with non-fluorinated analogs are key. Techniques include:
- Isotopic labeling: ¹⁸O-labeled H₂O tracks hydrolysis pathways of the boronate intermediate.
- DFT calculations: Predict electronic effects of the -CF₃ group on transmetalation barriers.
- In situ IR spectroscopy: Monitors B-O bond vibrations during catalytic cycles .
Contradictory Biological Activity Data
Q. Q: How to address variability in bioactivity assays involving this compound?
A: Ensure boronic acid integrity by:
- Sample preparation: Avoid DMSO (promotes oxidation); use freshly distilled DMF.
- Control experiments: Test against boronic acid-free scaffolds to isolate target effects.
- Dosage calibration: LC-MS quantifies active species in solution, as solid-state purity ≠ solubility .
Byproduct Analysis in Multistep Syntheses
Q. Q: What analytical strategies identify and quantify byproducts in complex reaction sequences?
A: High-resolution MS (HRMS) and ²D NMR (HSQC/HMBC) detect trace impurities (e.g., deboronated or dimerized species). For example:
- HRMS: Identifies [M+Na]⁺ adducts with mass errors <2 ppm.
- ¹⁹F NMR: Distinguishes CF₃ groups from fluorinated byproducts.
- SPE (solid-phase extraction): Isolates low-abundance intermediates for structural elucidation .
Applications in Materials Science
Q. Q: How can this boronic acid enhance covalent functionalization of carbon nanomaterials?
A: Radical-based grafting (via Baran’s protocol) using 4-(trifluoromethyl)phenyl radicals generated from the boronic acid modifies graphitic surfaces. Raman spectroscopy (D/G band ratios) and XPS confirm covalent bonding, while TGA quantifies functional group density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
